molecular formula C18H17F2N7O2 B14926394 N-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14926394
M. Wt: 401.4 g/mol
InChI Key: BKDQHDXDRQNJAN-UHFFFAOYSA-N
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Description

N~4~-[1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes difluoroethyl and pyrazolyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of difluoromethylated intermediates. This process typically requires the use of metal-based catalysts and specific reaction conditions to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The difluoroethyl and pyrazolyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a range of derivatives with modified functional groups.

Scientific Research Applications

N~4~-[1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-[1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The difluoroethyl and pyrazolyl groups play a crucial role in binding to enzymes or receptors, leading to the modulation of their activity. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of difluoroethyl and pyrazolyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C18H17F2N7O2

Molecular Weight

401.4 g/mol

IUPAC Name

N-[2-(2,2-difluoroethyl)-5-methylpyrazol-3-yl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H17F2N7O2/c1-9-4-15(27(24-9)8-14(19)20)23-17(28)12-5-13(11-6-21-26(3)7-11)22-18-16(12)10(2)25-29-18/h4-7,14H,8H2,1-3H3,(H,23,28)

InChI Key

BKDQHDXDRQNJAN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C)CC(F)F

Origin of Product

United States

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